molecular formula C9H11NO3S B189068 N-(2-(Methylsulfonyl)phenyl)acetamide CAS No. 20628-27-7

N-(2-(Methylsulfonyl)phenyl)acetamide

Cat. No. B189068
CAS RN: 20628-27-7
M. Wt: 213.26 g/mol
InChI Key: NGWCPCSZLLJKPD-UHFFFAOYSA-N
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Description

N-(2-(Methylsulfonyl)phenyl)acetamide, also known as N-acetyl-2-methylsulfonylphenylacetamide (AMSP) is a novel and potent inhibitor of cytochrome P450 enzymes that is currently being studied for its potential applications in the medical, pharmaceutical, and environmental fields. AMSP has been found to have a wide range of biochemical and physiological effects, and has been found to be a useful tool in laboratory experiments.

Scientific Research Applications

  • Conformational Studies : The conformations of compounds similar to N-(2-(Methylsulfonyl)phenyl)acetamide have been studied using methods like the dipole moment method and quantum chemical calculations, revealing the existence of different conformers and their orientations (Ishmaeva et al., 2015).

  • Antimicrobial Agents : New heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to N-(2-(Methylsulfonyl)phenyl)acetamide, have been synthesized and evaluated as antimicrobial agents, showing promising results (Darwish et al., 2014).

  • Electronic and Biological Interactions : The electronic behavior, wave function, and biological properties of N-(2-(Methylsulfonyl)phenyl)acetamide and similar compounds have been investigated, focusing on aspects like solvent interactions, molecular docking, and potential fungal and cancer activities (Bharathy et al., 2021).

  • Herbicide Metabolism and Carcinogenicity : The metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes has been studied, highlighting the pathways leading to potentially carcinogenic products (Coleman et al., 2000).

  • Anti-arthritic and Anti-inflammatory Properties : N-(2-hydroxy phenyl) acetamide, a compound related to N-(2-(Methylsulfonyl)phenyl)acetamide, has been found to possess anti-arthritic and anti-inflammatory properties in animal models (Jawed et al., 2010).

  • Cyclooxygenase-2 Inhibition : A series of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, including those structurally related to N-(2-(Methylsulfonyl)phenyl)acetamide, have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, showing promising analgesic activity (Consalvi et al., 2015).

properties

IUPAC Name

N-(2-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7(11)10-8-5-3-4-6-9(8)14(2,12)13/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWCPCSZLLJKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356566
Record name N-[2-(Methanesulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Methylsulfonyl)phenyl)acetamide

CAS RN

20628-27-7
Record name N-[2-(Methanesulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Monforte, L De Luca, MR Buemi… - Bioorganic & medicinal …, 2018 - Elsevier
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are recommended components of preferred combination antiretroviral therapies used for the treatment of human …
Number of citations: 27 www.sciencedirect.com
J Zhao, S Niu, X Jiang, Y Jiang, X Zhang… - The Journal of …, 2018 - ACS Publications
The amide derived from 4-hydroxy-l-proline and 2,6-dimethylaniline is a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, allowing the formation …
Number of citations: 42 pubs.acs.org

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